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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641 Get Quote

A Comparative Spectroscopic Analysis of
Aminophenol Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectral characteristics of ortho-, meta-, and para-aminophenol. This guide provides a

comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by

detailed experimental protocols and visualizations to aid in their identification and

differentiation.

The three isomers of aminophenol—2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-

aminophenol (para-)—exhibit unique spectral properties due to the different substitution

patterns of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring. Understanding

these differences is crucial for their accurate identification and for quality control in various

applications, including drug development and chemical synthesis. This guide presents a

comparative analysis of their spectral data obtained from various spectroscopic techniques.

Data Presentation: A Comparative Summary
The following tables summarize the key spectral data for the three aminophenol isomers,

providing a clear and concise comparison of their characteristic spectroscopic features.

Table 1: UV-Vis Spectral Data
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Isomer Solvent λmax (nm) Reference

2-Aminophenol Methanol 280, 219 [1]

DMSO 288, 222 [1]

3-Aminophenol - -

Data not readily

available in cited

sources

4-Aminophenol
Acidic mobile phase

(pH ≤ 3)
194, 218, 272 [2]

Table 2: Key IR Absorption Bands (cm⁻¹)
Functional
Group

2-
Aminophenol

3-
Aminophenol

4-
Aminophenol

Reference

O-H Stretch ~3300-3400 ~3300-3400 3338 [3]

N-H Stretch ~3300-3400 ~3300-3400 3279 [3]

C=C Aromatic

Stretch
~1450-1600 ~1450-1600 1471 [3]

C-N Stretch ~1250-1350 ~1250-1350 1360 [4]

C-O Stretch ~1200-1300 ~1200-1300 ~1231 [4]

Note: The far-IR spectra of the aminophenol isomers also show distinct absorption bands in the

220–800 cm⁻¹ range, providing unique fingerprints for each isomer.[5]

Table 3: ¹H NMR Chemical Shifts (δ, ppm)
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Proton
2-
Aminophenol
(in DMSO-d₆)

3-
Aminophenol
(in DMSO-d₆)

4-
Aminophenol
(in DMSO-d₆)

Reference

-OH ~8.98 ~9.0 8.33 (br s) [3][6]

-NH₂ ~4.48 ~4.5 4.37 (br s) [3][6]

Aromatic CH 6.43-6.68 (m) 6.0-6.9 (m) 6.37-6.50 (m) [3][6]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon
2-
Aminophenol
(in DMSO-d₆)

3-
Aminophenol
(in DMSO-d₆)

4-
Aminophenol
(in DMSO-d₆)

Reference

C-OH 144.51 ~157 148.2 [3][6]

C-NH₂ 137.07 ~148 140.7 [3][6]

Aromatic CH
115.05, 115.13,

117.16, 120.16
~103-130 115.2, 115.5 [3][6]

Table 5: Mass Spectrometry Data
Isomer

Ionization
Method

[M+H]⁺ (m/z)
Key Fragment
Ions (m/z)

Reference

2-Aminophenol - - -

Data not readily

available in cited

sources

3-Aminophenol - - -

Data not readily

available in cited

sources

4-Aminophenol ESI+ 110.1 80.0 [3][7]
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The acquisition of high-quality spectral data is paramount for accurate compound identification.

While specific instrument parameters may vary, the following provides a general overview of

the methodologies for the key experiments cited.

1. UV-Visible (UV-Vis) Spectroscopy:

Sample Preparation: Aminophenol isomers are dissolved in a suitable UV-transparent

solvent (e.g., methanol, ethanol, or water) to a known concentration (typically in the µg/mL

range).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Procedure: The sample and a reference (the pure solvent) are placed in quartz cuvettes. The

absorbance is scanned over a wavelength range (e.g., 200-400 nm). The wavelength of

maximum absorbance (λmax) is recorded.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: For solid samples, a small amount of the aminophenol isomer is mixed

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer.

Procedure: A background spectrum of the KBr pellet or the empty ATR crystal is recorded.

The sample is then scanned, and the resulting spectrum is recorded as absorbance or

transmittance over a specific wavenumber range (typically 4000-400 cm⁻¹).[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of the aminophenol isomer are dissolved in a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
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Procedure: For ¹H NMR, the sample is irradiated with a short radiofrequency pulse, and the

resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the

spectrum. For ¹³C NMR, similar principles apply, but often with proton decoupling to simplify

the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference

standard.[8]

4. Mass Spectrometry (MS):

Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced

into the mass spectrometer.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Procedure: The sample is ionized, and the resulting ions are separated based on their mass-

to-charge ratio (m/z). The mass spectrum shows the relative abundance of each ion. High-

resolution mass spectrometry can provide the exact mass, aiding in molecular formula

determination.[9]

Mandatory Visualization
The following diagrams illustrate the experimental workflow for spectral analysis and the logical

relationship between the aminophenol isomers and their distinguishing spectral features.
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Caption: Experimental workflow for the spectral analysis of aminophenol isomers.
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Aminophenol Isomers Structural Properties Distinct Spectral Features
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Caption: Relationship between aminophenol isomer structure and spectral features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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